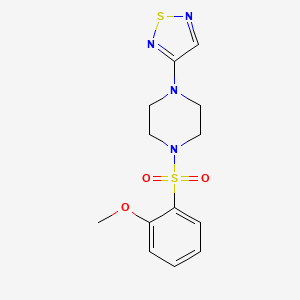

1-(2-Methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Description

Properties

IUPAC Name |

3-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S2/c1-20-11-4-2-3-5-12(11)22(18,19)17-8-6-16(7-9-17)13-10-14-21-15-13/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVYGJZQCDBUOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3=NSN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazolyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of simpler piperazine derivatives.

Scientific Research Applications

Overview

1-(2-Methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a chemical compound with significant potential in various scientific research applications. This compound has garnered attention due to its unique structural features and biological activities, particularly in pharmacology and medicinal chemistry.

Anticonvulsant Activity

Research has indicated that piperazine derivatives, including compounds similar to this compound, exhibit anticonvulsant properties. For instance, studies have shown that certain piperazine derivatives were effective in reducing seizure activity in animal models. The structure-activity relationship (SAR) analysis revealed that modifications in the piperazine structure could enhance anticonvulsant efficacy while minimizing neurotoxicity .

Inhibition of Acetylcholinesterase

Piperazine derivatives have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. Virtual screening studies demonstrated that these compounds can effectively bind to the active sites of acetylcholinesterase, thereby inhibiting its activity and potentially preventing amyloid peptide aggregation . This suggests a promising avenue for developing therapeutic agents targeting neurodegenerative diseases.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step processes that allow for the introduction of various functional groups. This flexibility facilitates the design of derivatives with tailored biological activities. For example, modifications to the thiadiazole moiety can lead to enhanced pharmacological profiles .

Case Study 1: Anticonvulsant Screening

A series of piperazine derivatives were synthesized and screened for anticonvulsant activity using the maximal electroshock seizure (MES) model in male Wistar rats. Among these compounds, those structurally related to this compound showed significant anticonvulsant effects comparable to standard treatments like phenytoin .

Case Study 2: Alzheimer’s Disease Research

In a study focusing on Alzheimer's disease, several piperazine derivatives were evaluated for their ability to inhibit acetylcholinesterase. The results indicated that specific modifications in the piperazine structure significantly improved binding affinity and inhibitory potency against acetylcholinesterase . This highlights the potential of this compound as a lead compound for further development.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets. The compound’s sulfonyl and thiadiazolyl groups can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below highlights key structural differences and similarities among related piperazine derivatives:

Key Observations :

- Sulfonyl vs. Carbonyl Groups : The sulfonamide in the target compound may enhance hydrogen bonding with enzymes (e.g., IDH1 inhibition ), while naphthoyl derivatives () prioritize lipophilicity for membrane penetration.

- Thiadiazole vs.

- Methoxy Substitution : The 2-methoxyphenyl group in the target compound and HBK derivatives () is critical for 5-HT1B receptor interactions and dopamine D2 receptor binding .

Biological Activity

1-(2-Methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic compound that combines a piperazine core with a thiadiazole moiety and a methoxybenzenesulfonyl group. This structural configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized from appropriate precursors through cyclization reactions.

- Sulfonylation : The methoxybenzenesulfonyl chloride is prepared and reacted with the piperazine derivative.

- Final Coupling : The thiadiazole-containing piperazine is coupled with the sulfonyl chloride under basic conditions, often using triethylamine as a catalyst.

Biological Activity

The biological activities associated with this compound can be categorized into several areas:

Inhibition of Acetylcholinesterase

Piperazine derivatives have been studied for their ability to inhibit human acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Virtual screening and molecular docking studies indicate that certain piperazine derivatives bind effectively at both peripheral anionic and catalytic sites of AChE . This suggests that this compound could also exhibit similar inhibitory effects due to its structural characteristics.

Antimicrobial Activity

The sulfonamide group present in this compound is known for its antibacterial properties. Compounds with similar structures have been evaluated for their antibacterial activity against various strains, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria . Given the sulfonyl moiety's pharmacological relevance, it is plausible that this compound may exhibit antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity:

- Thiadiazole Moiety : Known for its diverse biological activities, modifications in this part can enhance potency against specific targets.

- Methoxy Group : The presence of the methoxy group may influence lipophilicity and bioavailability.

- Piperazine Ring : Variations in substituents on the piperazine ring can lead to different pharmacological profiles.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine?

- Methodology :

- Stepwise synthesis : Begin with piperazine core formation, followed by sulfonylation using 2-methoxybenzenesulfonyl chloride. Introduce the thiadiazole moiety via nucleophilic substitution or coupling reactions.

- Reaction conditions : Use aprotic solvents (e.g., DMF or DCM) and catalysts like K₂CO₃ for sulfonylation. Monitor progress via TLC (hexane:ethyl acetate, 2:1) .

- Purification : Employ silica gel column chromatography (ethyl acetate:hexane, 1:8) to isolate intermediates and final product .

Q. How can researchers ensure structural fidelity and purity during synthesis?

- Analytical techniques :

- NMR spectroscopy : Confirm regiochemistry of sulfonyl and thiadiazole groups (e.g., ¹H-NMR for methoxy protons at δ ~3.8 ppm) .

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and rule out by-products .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the primary physicochemical properties to characterize for this compound?

- Key parameters :

- Lipophilicity : Calculate logP values (e.g., using HPLC retention times) to predict membrane permeability .

- Solubility : Test in DMSO, water, and PBS (pH 7.4) for compatibility with biological assays .

- Thermal stability : Perform TGA/DSC to determine decomposition temperatures (>150°C typical for sulfonamides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Strategies :

- Batch variability analysis : Compare purity (HPLC) and stereochemistry (chiral HPLC) of batches used in conflicting studies .

- Assay standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase inhibition studies) .

- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., trifluoromethoxy-substituted piperazines) to identify SAR trends .

Q. What computational methods are effective for predicting target interactions?

- Approaches :

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro with X-ray structures of kinases (e.g., PDB IDs 1ATP, 3QKK) to model binding poses .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG) .

Q. How to design a robust SAR study for this compound?

- Framework :

- Core modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) .

- Biological testing : Screen against panels of enzymes (e.g., tyrosine kinases, PDEs) and cell lines (e.g., HeLa, MCF-7) .

- Data correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., Hammett σ) to activity .

Q. What experimental designs mitigate off-target effects in pharmacological studies?

- Recommendations :

- Counter-screening : Test against related targets (e.g., GPCRs, ion channels) to assess selectivity .

- Proteome profiling : Utilize affinity pulldown/MS to identify unintended protein interactions .

- Cellular toxicity assays : Measure IC₅₀ in HEK293 or primary cells to differentiate therapeutic vs. cytotoxic effects .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies in enzymatic vs. cellular assay results?

- Troubleshooting :

- Membrane permeability : Compare intracellular concentrations (LC-MS/MS) with in vitro IC₅₀ values .

- Metabolic stability : Incubate compound with liver microsomes (human/rat) to identify rapid degradation pathways .

- Efflux pumps : Test in MDCK-MDR1 cells to evaluate P-gp-mediated efflux .

Q. What statistical models are suitable for dose-response studies?

- Models :

- Four-parameter logistic (4PL) : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values (e.g., GraphPad Prism) .

- Hill slope analysis : Assess cooperativity in target binding (slope >1 suggests positive cooperativity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.